

full chemical name of SC-41930

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Compound Name:	SC-41930	
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An In-depth Technical Guide to SC-41930: A Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-41930, with the full chemical name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3][4][5][6] As a key mediator in inflammatory processes, LTB4 and its receptor represent a significant target for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biochemical and cellular activities of SC-41930, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Introduction

Leukotriene B4 (LTB4) is a powerful chemoattractant and activator of leukocytes, playing a crucial role in the pathogenesis of numerous inflammatory conditions. It exerts its effects through binding to specific G protein-coupled receptors, primarily the high-affinity LTB4 receptor 1 (BLT1). **SC-41930** has been developed as a competitive antagonist for this receptor, thereby inhibiting the downstream signaling cascades that lead to inflammation. This document serves as a detailed resource for researchers investigating the therapeutic potential and mechanisms of LTB4 receptor antagonists.



Physicochemical Properties

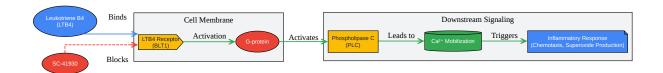
Property	Value
Full Chemical Name	7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)- propoxy]-3,4-dihydro-8-propyl-2H-1- benzopyran-2-carboxylic acid
Synonyms	CGS 24115
CAS Number	120072-59-5
Molecular Formula	C28H36O7
Mechanism of Action	Leukotriene B4 (LTB4) receptor antagonist

Mechanism of Action

SC-41930 functions as a competitive antagonist at the LTB4 receptor. By binding to the receptor, it prevents the endogenous ligand LTB4 from initiating downstream signaling pathways. This blockade attenuates G protein-mediated signal transduction, which subsequently inhibits cellular responses such as chemotaxis, superoxide generation, and the production of other inflammatory mediators.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by **SC-41930**.



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SC-41930 blocks LTB4 binding to its receptor, inhibiting downstream signaling.



Quantitative Data

The inhibitory activities of **SC-41930** have been quantified in various in vitro assays.

Assay	Cell Type/Enzyme	Stimulant	IC50 / Ki Value	Reference
Superoxide Generation	Human Neutrophils (PMN)	f-Met-Leu-Phe	4 μΜ	[1]
Human Neutrophils (PMN)	C5a	~12 µM	[1]	
LTB4 Production	Human Neutrophils (PMN)	A23187	5.3 μΜ	[1]
HL-60 Cells	-	2.1 μΜ	[1]	
Prostaglandin E2 Production	HL-60 Cells	-	2.9 μΜ	[1]
Phospholipase A2 Inhibition	Human Synovial Phospholipase A2	-	72 μΜ	[1]
5-HETE Production	Human Neutrophils (PMN)	A23187	8.5 μΜ	[1]
Leukotriene A4 Hydrolase Inhibition	Rat Peritoneal Leukotriene A4 Hydrolase	-	20 μΜ	[1]
12(S)-HETE Binding	Human Epidermal Cell Line (SCL-II)	-	Ki = 480 nM	[2]



Experimental Protocols

Detailed methodologies for key experiments are provided below.

LTB4 Receptor Binding Assay

This protocol is adapted from studies on LTB4 receptor antagonists.

Objective: To determine the binding affinity of **SC-41930** to the LTB4 receptor.

Materials:

- Human neutrophil (PMN) membranes
- [3H]-LTB4 (radioligand)
- SC-41930
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
- Wash buffer (ice-cold binding buffer)
- · Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare serial dilutions of SC-41930.
- In a microtiter plate, add PMN membranes, [3H]-LTB4 (at a concentration near its Kd), and varying concentrations of SC-41930 or vehicle.
- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.



- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Data are analyzed using non-linear regression to determine the Ki value for SC-41930.

Neutrophil Chemotaxis Assay

This protocol is a standard method to assess the effect of compounds on neutrophil migration.

Objective: To evaluate the inhibitory effect of **SC-41930** on LTB4-induced neutrophil chemotaxis.

Materials:

- Isolated human neutrophils
- Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane
- Chemoattractant (LTB4)
- SC-41930
- Assay medium (e.g., HBSS with 0.1% BSA)
- Staining solution (e.g., Diff-Quik)
- Microscope

Procedure:



- Isolate human neutrophils from fresh whole blood.
- Pre-incubate the neutrophils with various concentrations of **SC-41930** or vehicle.
- Place LTB4 in the lower wells of the chemotaxis chamber.
- Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by the microporous membrane.
- Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration (e.g., 60-90 minutes).
- After incubation, remove the membrane, fix, and stain it.
- Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
- Calculate the percentage inhibition of chemotaxis by SC-41930 compared to the vehicle control.

Superoxide Generation Assay

This assay measures the production of superoxide radicals by activated neutrophils.

Objective: To determine the effect of **SC-41930** on superoxide production by neutrophils.

Materials:

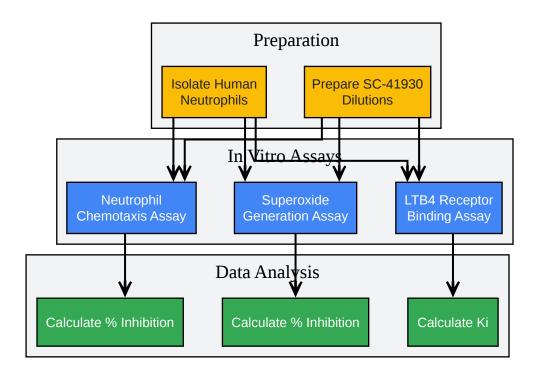
- Isolated human neutrophils
- Stimulant (e.g., f-Met-Leu-Phe or C5a)
- SC-41930
- Cytochrome c or other suitable detection reagent (e.g., luminol for chemiluminescence)
- Assay buffer (e.g., HBSS)
- Spectrophotometer or luminometer



Procedure:

- Isolate human neutrophils.
- Pre-incubate the neutrophils with various concentrations of **SC-41930** or vehicle.
- Add cytochrome c to the cell suspension.
- Add the stimulant to activate the neutrophils.
- Incubate at 37°C for a defined period (e.g., 15-30 minutes).
- Measure the change in absorbance of cytochrome c at 550 nm, which is proportional to the amount of superoxide produced. Alternatively, measure chemiluminescence if using luminol.
- Calculate the inhibition of superoxide production by SC-41930.

Experimental Workflow Diagram



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A generalized workflow for the in vitro characterization of **SC-41930**.



Conclusion

SC-41930 is a valuable research tool for investigating the role of the LTB4 receptor in inflammatory and immunological processes. Its well-characterized inhibitory profile and mechanism of action make it a suitable candidate for preclinical studies in various inflammatory disease models. The data and protocols presented in this guide are intended to facilitate further research and development in this area.

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